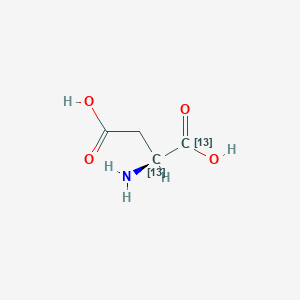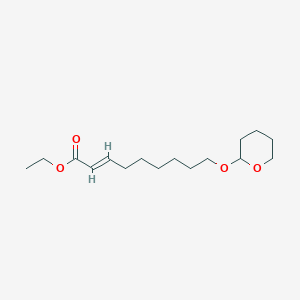
(2S)-2-amino(1,2-13C2)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino(1,2-13C2)butanedioic acid is a labeled form of aspartic acid, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is used in various scientific research applications, particularly in studies involving metabolic pathways and enzyme mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2-13C2)butanedioic acid typically involves the incorporation of carbon-13 labeled precursors into the aspartic acid molecule. One common method is the use of labeled acetic acid or labeled oxaloacetic acid in a series of enzymatic or chemical reactions that lead to the formation of the labeled aspartic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 labeled substrates into their metabolic pathways. These microorganisms are cultured in media containing the labeled substrates, and the labeled aspartic acid is subsequently extracted and purified.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino(1,2-13C2)butanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form aspartate semialdehyde.
Substitution: It can undergo substitution reactions to form derivatives such as N-substituted aspartic acids.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxaloacetic acid
Reduction: Aspartate semialdehyde
Substitution: N-substituted aspartic acids
Scientific Research Applications
(2S)-2-amino(1,2-13C2)butanedioic acid is widely used in scientific research, including:
Chemistry: Used as a tracer in studies of metabolic pathways and enzyme mechanisms.
Biology: Utilized in studies of protein synthesis and amino acid metabolism.
Medicine: Employed in research on neurotransmitter function and neurodegenerative diseases.
Industry: Used in the production of labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of (2S)-2-amino(1,2-13C2)butanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and study the specific pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino(1-13C)butanedioic acid: Labeled at only one carbon position.
(2S)-2-amino(3-13C)butanedioic acid: Labeled at a different carbon position.
(2S)-2-amino(1,2-13C2)propanoic acid: A similar compound with a different side chain.
Uniqueness
(2S)-2-amino(1,2-13C2)butanedioic acid is unique due to the dual labeling at positions 1 and 2, which provides more detailed information on the metabolic pathways and enzyme mechanisms compared to single-labeled compounds. This dual labeling allows for more precise tracing and analysis in scientific research.
Properties
Molecular Formula |
C4H7NO4 |
|---|---|
Molecular Weight |
135.09 g/mol |
IUPAC Name |
(2S)-2-amino(1,2-13C2)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i2+1,4+1 |
InChI Key |
CKLJMWTZIZZHCS-CJQZVISGSA-N |
Isomeric SMILES |
C([13C@@H]([13C](=O)O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)







